molecular formula C12H12FNO2 B1652735 4-fluorospiro[1H-indole-3,4'-oxane]-2-one CAS No. 1603067-39-5

4-fluorospiro[1H-indole-3,4'-oxane]-2-one

Cat. No.: B1652735
CAS No.: 1603067-39-5
M. Wt: 221.23
InChI Key: XAXNUOPVVXIRSV-UHFFFAOYSA-N
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Description

4-fluorospiro[1H-indole-3,4’-oxane]-2-one is an organic compound characterized by its unique spirocyclic structure, which includes an indole moiety fused with an oxane ring. This compound is a white solid that is soluble in organic solvents such as chloroform, dimethylformamide, and dichloromethane . It serves as a starting material for the synthesis of various organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluorospiro[1H-indole-3,4’-oxane]-2-one typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of an aryl hydrazine with a ketone under acidic conditions to form the indole ring . The spirocyclic structure is then formed through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-fluorospiro[1H-indole-3,4’-oxane]-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted indole derivatives.

Scientific Research Applications

4-fluorospiro[1H-indole-3,4’-oxane]-2-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-fluorospiro[1H-indole-3,4’-oxane]-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and triggering downstream signaling pathways . These interactions can lead to various biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluorospiro[1H-indole-3,4’-oxane]-2-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The spirocyclic structure also imparts distinct physicochemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-fluorospiro[1H-indole-3,4'-oxane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO2/c13-8-2-1-3-9-10(8)12(11(15)14-9)4-6-16-7-5-12/h1-3H,4-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXNUOPVVXIRSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C3=C(C=CC=C3F)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301149406
Record name 4-Fluoro-2′,3′,5′,6′-tetrahydrospiro[3H-indole-3,4′-[4H]pyran]-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301149406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1603067-39-5
Record name 4-Fluoro-2′,3′,5′,6′-tetrahydrospiro[3H-indole-3,4′-[4H]pyran]-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1603067-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-2′,3′,5′,6′-tetrahydrospiro[3H-indole-3,4′-[4H]pyran]-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301149406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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